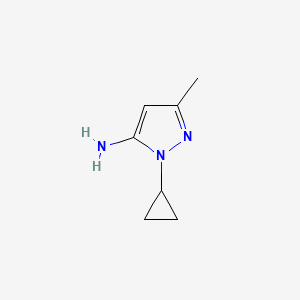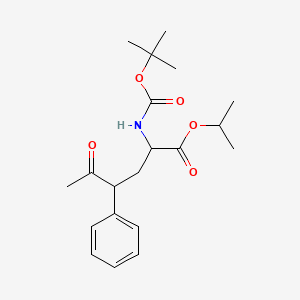
N-(2,4,5-Trifluorophenyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-Trifluorophenyl)carbamic acid (TFCA) is a compound belonging to the family of carbamic acids and is composed of a carbamate group attached to a trifluorophenyl group. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. In
Mecanismo De Acción
The mechanism of action of N-(2,4,5-Trifluorophenyl)carbamic acid is based on its ability to form a stable carbamate group. The carbamate group is formed by the reaction between the amine and the trifluoromethanesulfonyl chloride. The carbamate group is then able to interact with other organic molecules and form various complexes. This interaction is responsible for the various applications of N-(2,4,5-Trifluorophenyl)carbamic acid.
Biochemical and Physiological Effects
N-(2,4,5-Trifluorophenyl)carbamic acid has been found to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of enzymes involved in the metabolism of certain drugs, including some antibiotics. It has also been found to be an inhibitor of the enzyme responsible for the conversion of cholesterol to bile acids. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(2,4,5-Trifluorophenyl)carbamic acid in laboratory experiments is that it is a relatively inexpensive and easily accessible reagent. It is also easy to handle and can be stored for long periods of time. The main limitation of using N-(2,4,5-Trifluorophenyl)carbamic acid in laboratory experiments is that it is not very soluble in water. This can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of N-(2,4,5-Trifluorophenyl)carbamic acid. It could be used in the synthesis of new pharmaceuticals or other organic compounds. It could also be used as a catalyst in the synthesis of polymers and as a ligand in coordination complexes. It could also be used in the synthesis of chiral compounds and as a catalyst in the synthesis of polymers. In addition, it could be used in the development of new drugs or drug delivery systems. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Métodos De Síntesis
N-(2,4,5-Trifluorophenyl)carbamic acid is synthesized by the reaction between trifluoromethanesulfonyl chloride (CF3SO2Cl) and an amine. The reaction is carried out in an aqueous medium at room temperature and yields a product with a high purity. The reaction is usually carried out in an inert atmosphere to prevent the formation of side products. The reaction is very simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-(2,4,5-Trifluorophenyl)carbamic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination complexes. It has also been used in the synthesis of chiral compounds and as a catalyst in the synthesis of polymers.
Propiedades
IUPAC Name |
(2,4,5-trifluorophenyl)carbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5(10)6(2-4(3)9)11-7(12)13/h1-2,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXCRLXEKOUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trifluorophenyl)carbamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

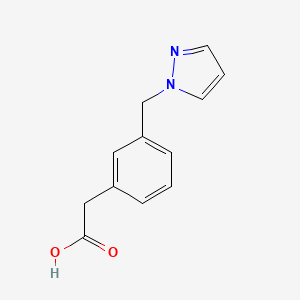

![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)
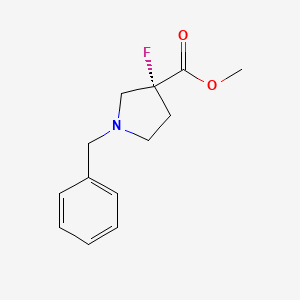
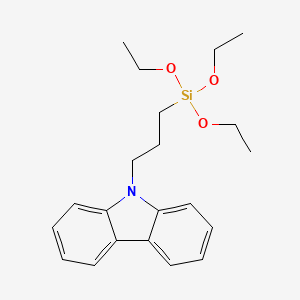



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)


